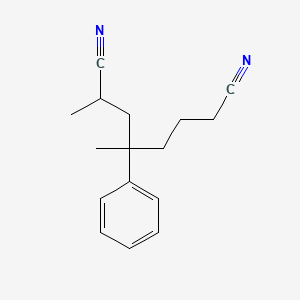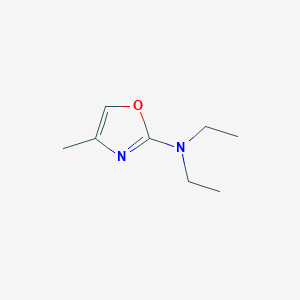![molecular formula C32H46O8S B14487868 Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French] CAS No. 63538-38-5](/img/structure/B14487868.png)
Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) is a complex organic compound characterized by the presence of sulfonyl and phenoxy groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) typically involves multiple steps, starting with the preparation of the phenoxy and sulfonyl intermediates. One common method involves the reaction of phenol with octanoic acid to form phenoxy octanoate, followed by sulfonylation using sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) undergoes various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenoxy rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Sulfides and alcohols.
Substitution: Halogenated or nitrated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and surfactants.
Wirkmechanismus
The mechanism of action of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the sulfonyl group.
Sulfonylureas: Contain the sulfonyl group but have different functional groups attached.
Octanoic acid derivatives: Share the octanoate moiety but differ in other substituents.
Uniqueness
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) is unique due to the combination of sulfonyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
63538-38-5 |
|---|---|
Molekularformel |
C32H46O8S |
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
ethyl 2-[4-[4-(1-ethoxy-1-oxooctan-2-yl)oxyphenyl]sulfonylphenoxy]octanoate |
InChI |
InChI=1S/C32H46O8S/c1-5-9-11-13-15-29(31(33)37-7-3)39-25-17-21-27(22-18-25)41(35,36)28-23-19-26(20-24-28)40-30(32(34)38-8-4)16-14-12-10-6-2/h17-24,29-30H,5-16H2,1-4H3 |
InChI-Schlüssel |
XXNGOXFNIMPQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)OCC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(CCCCCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






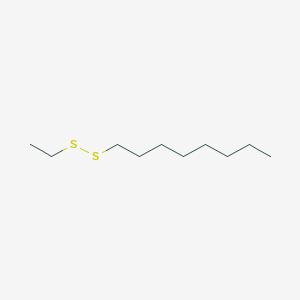
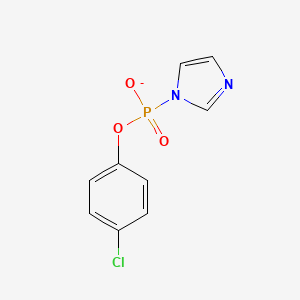

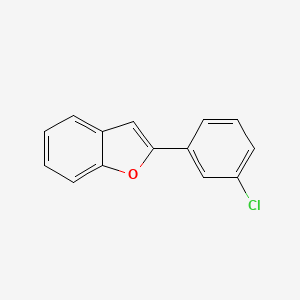
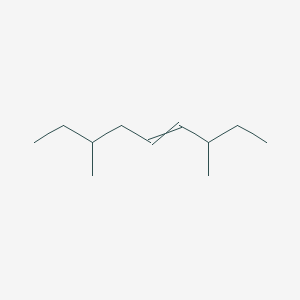
![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
